molecular formula C32H44O13 B211268 1-Dehydroxybaccatin IV CAS No. 57672-78-3

1-Dehydroxybaccatin IV

Cat. No. B211268
CAS RN: 57672-78-3
M. Wt: 636.7 g/mol
InChI Key: GHSKUVKACGPNGN-CZYGJQDOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Dehydroxybaccatin IV is a taxane diterpene . It shows concentration-dependent NO inhibition, with an IC50 of 32.2 μM .


Synthesis Analysis

The synthesis of 1-Dehydroxybaccatin IV involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme [taxane oxetanase 1 (TOT1)] in Taxus mairei catalyzes an oxidative rearrangement in paclitaxel oxetane formation .


Molecular Structure Analysis

The molecular structure of 1-Dehydroxybaccatin IV is represented by the formula C32H44O13 .


Chemical Reactions Analysis

Insect cells coexpressing TOT1 and TcCPR were resuspended in 1 ml of medium (containing 4% v/v DMSO) and then incubated with 4 or 5 (50 μM) at 28°C and 100 rpm for 24 hours .


Physical And Chemical Properties Analysis

The molecular weight of 1-Dehydroxybaccatin IV is 636.68 .

Scientific Research Applications

Isolation and Identification

1-Dehydroxybaccatin IV has been identified as a constituent of Taxus mairei, a species of yew tree grown in China. It was isolated along with other taxane diterpenes from the heartwood of this tree, showcasing its natural occurrence and the potential for further research into its properties and applications (Min, Jiang, & Liang, 1989).

Microbial Transformation

A study exploring the microbial transformation of baccatin VI and 1β-hydroxy baccatin I with Aspergillus niger resulted in the production of four new taxane diterpenoids, including 1β-dehydroxybaccatin VI. This highlights the potential of microbial processes in modifying and potentially enhancing the properties of compounds like 1-dehydroxybaccatin IV (Shen, Lo, Lin, & Chakraborty, 2003).

Structural Analysis and Derivatives

In another study, various derivatives of baccatin VI were synthesized, including 1-deoxypaclitaxel analogs. This research emphasizes the potential for structural modification and the exploration of bioactivities of derivatives of compounds such as 1-dehydroxybaccatin IV, which could lead to new pharmaceutical applications (Kingston, Chordia, Jagtap, Liang, Shen, Long, Fairchild, & Johnston, 1999).

properties

IUPAC Name

[(1R,2R,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,9,11,12-pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSKUVKACGPNGN-CZYGJQDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dehydroxybaccatin IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Dehydroxybaccatin IV
Reactant of Route 2
Reactant of Route 2
1-Dehydroxybaccatin IV
Reactant of Route 3
Reactant of Route 3
1-Dehydroxybaccatin IV
Reactant of Route 4
Reactant of Route 4
1-Dehydroxybaccatin IV
Reactant of Route 5
Reactant of Route 5
1-Dehydroxybaccatin IV
Reactant of Route 6
Reactant of Route 6
1-Dehydroxybaccatin IV

Citations

For This Compound
33
Citations
DPDC De Marcano, TG Halsall - Journal of the Chemical Society …, 1975 - pubs.rsc.org
Structures of Some Taxane Diterpenoids, Baccatins-111, -IV, 4 1 , and -VII and 1 -Dehydroxybaccatin-IV, Possessing an Oxetan Rin … Structures of Some Taxane Diterpenoids, Baccatins-111, -IV …
Number of citations: 59 pubs.rsc.org
YC Shen, CVS Prakash… - Journal of the Chinese …, 2000 - Wiley Online Library
… Fraction B-3 was sepa rated by ODS HPLC (LiChrosorb RP-18 column, 80% aq MeOH) to give 1-dehydroxybaccatin IV (5 mg),20 taxacin (3, 4 mg)11 and taxumairol R (1, 6 mg). By …
Number of citations: 15 onlinelibrary.wiley.com
ZD Min, H Jiang, JY Liang - Yao xue xue bao= Acta Pharmaceutica …, 1989 - europepmc.org
… taxane diterpenes were isolated from the heartwood of Taxus mairei grown in Fujian province of China and identified as 1-dehydroxy-baccatin VI, baccatin VI, 1-dehydroxybaccatin IV, …
Number of citations: 44 europepmc.org
NT Ngoc, DV Cuong, TTH Hanh, NX Cuong… - Phytochemistry …, 2022 - Elsevier
… new cyclopenta[b]naphthalene terpenoids, wallichianones A (1) and B (2) and 13 taxane diterpenoids, baccatin III (3), 10-deacetylbaccatin III (4), baccatin IV (5), 1-dehydroxybaccatin IV …
Number of citations: 2 www.sciencedirect.com
C DELLA, H TG - 1975 - pascal-francis.inist.fr
STRUCTURES OF SOME TAXANE DITERPENOIDS, BACCATINS-III, -IV, -VI, AND -VII AND 1-DEHYDROXYBACCATIN-IV, POSSESSING AN OXETAN RING. … STRUCTURES OF …
Number of citations: 2 pascal-francis.inist.fr
AH Banskota, Y Tezuka, NT Nguyen, S Awale… - Planta …, 2003 - thieme-connect.com
… -type diterpenes showed weak antiproliferative activities, except for vanillin (1) having an EC 50 value of 9.4 μg/mL towards colon 26-L5 carcinoma cell line and 1-dehydroxybaccatin IV (…
Number of citations: 71 www.thieme-connect.com
BM Lange, CF Conner - Phytochemistry, 2021 - Elsevier
The pseudoalkaloid diterpene Taxol® (paclitaxel) emerged as a best-selling anti-cancer drug in the mid-1990s. The compound attracted considerable interest because of its unique …
Number of citations: 24 www.sciencedirect.com
J Zhang, F Sauriol, O Mamer, LO Zamir - Phytochemistry, 2000 - Elsevier
Systematic characterization of the taxoids in the needles of Taxus canadensis led to the discovery of seven taxanes along with three known congeners. Their structures were rigorously …
Number of citations: 32 www.sciencedirect.com
N Erdemoglu, B Sener - Natural Product Sciences, 2000 - koreascience.kr
The ethanolic extract of the heartwood of Taxus baccata L. afforded six taxoids, belonging to the skeletally three different groups, $2 {\alpha},\; 5 {\alpha},\; 10 {\beta}-triacetoxy-14 {\beta}-…
Number of citations: 8 koreascience.kr
HG Floss, U Mocek - Taxol, 2021 - taylorfrancis.com
More than almost any other commercially useful plant secondary metabolite, Taxol has presented a formidable challenge to the efforts to devise an economically viable and sustainable …
Number of citations: 45 www.taylorfrancis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.